molecular formula C9H12N2O2 B3031124 (3-nitrophenyl)-N,N-dimethylmethanamine CAS No. 15184-95-9

(3-nitrophenyl)-N,N-dimethylmethanamine

Cat. No. B3031124
CAS RN: 15184-95-9
M. Wt: 180.2 g/mol
InChI Key: IGGSKKPPZAJIFN-UHFFFAOYSA-N
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Description

3-Nitrophenol is a nitroaromatic compound. It can be prepared from 3-nitroaniline, via diazotization reaction . 3-Nitrophenol is one of the isomers of mononitrophenol and is mainly used as an intermediate to prepare dyes, pigments, lumber preservatives, photographic chemicals, and pesticides .


Synthesis Analysis

N-(3-nitrophenyl)cinnamamide with formula C15H12N2O3 was synthesized, and its crystal structure was determined by single-crystal X-ray diffraction analysis . Another compound, 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, was also synthesized and characterized .


Molecular Structure Analysis

The crystal structure of N-(3-nitrophenyl)cinnamamide was determined by single-crystal X-ray diffraction analysis . The compound crystallizes in the monoclinic space group P21/n .


Chemical Reactions Analysis

Tris(3-nitrophenyl) phosphine (NPPh3), a flame retardant containing phosphorus and nitro group, was synthesized . The effects of NPPh3 on the flammability of acrylonitrile–butadiene–styrene (ABS) were studied by various methods .


Physical And Chemical Properties Analysis

3-Nitrophenol has a boiling point of 194°C/70mmHg and a melting point of 96-98°C .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

(Harrison et al., 2001) discovered a compound with (3-nitrophenyl)-N,N-dimethylmethanamine structure effective as a neurokinin-1 receptor antagonist. This compound shows potential in treating conditions like emesis and depression.

Arylation of Uracil Derivatives

(Gondela & Walczak, 2006) demonstrated the use of nitrophenyl compounds in direct arylation of uracil, an approach valuable in synthesizing antiviral and antineoplastic agents.

Water Treatment Studies

Research by (Wang et al., 2011) and (Chang et al., 2011) focuses on the occurrence of nitrosamines, including compounds with similar structures to this compound, in water sources and their role as precursors in forming disinfection by-products.

Biodegradation of Pesticides

(Bhushan et al., 2000) explored the chemotaxis and biodegradation of similar nitrophenol compounds, highlighting their potential in environmental decontamination and bioremediation.

Nitrosamine Precursor Analysis

(Mitch & Sedlak, 2003) and (Mitch & Sedlak, 2004) researched the characterization and fate of nitrosamine precursors, including similar compounds in wastewater treatment, which is significant for understanding environmental impacts and treatment strategies.

Other Applications

Studies have also explored its applications in areas like the synthesis of pyrimidine derivatives with potential as anti-diabetic agents (Barakat et al., 2015), electroreduction mechanism studies (Mendkovich et al., 2017), and novel polymer syntheses with potential applications in biomedicine and materials science (Sobolčiak et al., 2013).

Safety and Hazards

3-Nitrophenol is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 according to the safety data sheet . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . The potential of (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal (NDPP) as a potential antiviral agent for hepatitis B (HBV) and C (HCV) viruses management was investigated .

properties

IUPAC Name

N,N-dimethyl-1-(3-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-10(2)7-8-4-3-5-9(6-8)11(12)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGSKKPPZAJIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308688
Record name Dimethyl-(3-nitrobenzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15184-95-9
Record name NSC207807
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl-(3-nitrobenzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-nitrobenzyl bromide (10, 1.67 g, 7.73 mmol) and N,N-dimethylamine (4.25 mL, 2M in THF) in anhydrous THF (30 mL) was heated at 40° C. overnight. The reaction mixture was diluted with 1N HCl (30 mL, aq.), the aqueous layer separated, and extracted with EtOAc (30 mL). The pH of the aqueous layer was then adjusted to 9 using saturated Na2CO3 (aq.) and the aqueous layer was extracted with EtOAc (50 mL). The organic layer was washed with water (40 mL), brine (40 mL), and dried over Na2SO4. The solids were filtered and the filtrate was concentrated on a rotavap to give 11 (1.2 g).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

A solution of m-nitro-α-bromotoluene (3.2 g) in dimethylformamide (50 ml) was added dropwise to a solution of dimethylamine hydrochloride (1.45 g) and triethylamine (4.36 ml) in dimethylformamide (50 ml). The reaction mixture was stirred at room temperature for 1 h and then its temperature was raised to 50° C., at which it was stirred for 3 h. The reaction mixture was distilled under reduced pressure, water was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried with anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=2:1) to give 2.56 g of the titled compound (yield, 96%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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